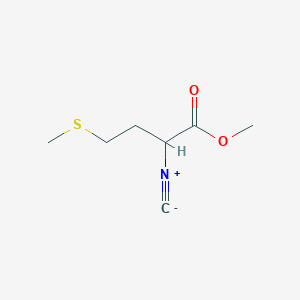

2-Isocyano-4-(methylthio)butyric acid methyl ester

描述

2-Isocyano-4-(methylthio)butyric acid methyl ester is a chemical compound with the molecular formula C7H11NO2S and a molecular weight of 173.23 g/mol . It is characterized by its clear yellow to orange liquid appearance and has a boiling point of 104°C at 1.5002 mmHg . This compound is known for its unique structure, which includes an isocyano group and a methylthio group attached to a butyric acid methyl ester backbone.

准备方法

The synthesis of 2-Isocyano-4-(methylthio)butyric acid methyl ester typically involves the reaction of methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反应分析

2-Isocyano-4-(methylthio)butyric acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the isocyano group to other functional groups.

Substitution: The compound can participate in substitution reactions, where the isocyano or methylthio groups are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Protein Degradation

One of the primary applications of 2-Isocyano-4-(methylthio)butyric acid methyl ester is in the development of protein degraders . These compounds are designed to selectively target and degrade specific proteins within cells, which can be crucial for studying protein function and for therapeutic interventions in diseases where protein accumulation is problematic .

Biochemical Studies

This compound serves as a valuable tool in biochemical research, particularly in studies involving metabolic pathways and enzyme interactions . Its unique structure allows researchers to investigate the effects of modifications on protein stability and activity.

Agricultural Chemistry

In agricultural research, this compound has potential applications in developing herbicides or pesticides that target specific plant metabolic processes. Its isocyanate functionality may interact with biological systems in plants, leading to novel herbicidal properties .

Case Study 1: Protein Targeting

A study investigated the use of this compound as a part of a larger class of molecules aimed at inducing targeted protein degradation in cancer cells. The results indicated that compounds containing the isocyanate group demonstrated enhanced selectivity for certain oncogenic proteins, leading to reduced cell proliferation .

Case Study 2: Metabolic Pathway Analysis

Research focused on the metabolic effects of this compound when administered to livestock showed significant alterations in amino acid profiles and overall metabolic efficiency. The study highlighted its potential as a feed additive to improve nitrogen utilization in ruminants, thus enhancing productivity while reducing environmental impact .

作用机制

The mechanism of action of 2-Isocyano-4-(methylthio)butyric acid methyl ester involves its interaction with specific molecular targets. The isocyano group can form bonds with nucleophiles, while the methylthio group can participate in various chemical reactions. These interactions can affect biological pathways and processes, leading to the compound’s observed effects.

相似化合物的比较

Similar compounds to 2-Isocyano-4-(methylthio)butyric acid methyl ester include:

Ethyl 2-isocyano-4-(methylthio)butanoate: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl butyrate: While not identical, this compound shares the butyric acid methyl ester backbone but lacks the isocyano and methylthio groups.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity.

生物活性

2-Isocyano-4-(methylthio)butyric acid methyl ester (CAS No. 63472-90-2) is a chemical compound known for its potential biological activities, particularly in agricultural and pharmaceutical applications. This compound belongs to the class of isocyanates, which are characterized by the presence of the isocyanate functional group (-N=C=O). The methyl ester form enhances its solubility and bioavailability, making it an interesting subject for research.

- Molecular Formula : C7H11NO3S

- Molecular Weight : 189.23 g/mol

- IUPAC Name : (S)-2-isocyanato-4-(methylthio)butanoic acid methyl ester

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. It has been shown to act as a protein degrader, influencing cellular processes such as apoptosis and metabolic pathways. The compound's isocyanate group can react with amino acids, particularly cysteine and lysine residues in proteins, leading to modifications that can alter protein function and stability.

Case Studies and Research Findings

-

Apoptosis Induction :

- Research indicates that methional, a metabolite derived from this compound, is a potent inducer of apoptosis in murine lymphoid cell lines (PMID: 7848263). This suggests that the compound may have applications in cancer therapy by promoting programmed cell death in malignant cells.

-

Dietary Supplementation :

- In livestock studies, supplementation with related compounds like 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) has demonstrated improved growth rates and milk production in dairy cows compared to traditional methionine supplementation. HMTBA is converted to methionine through a stereospecific transamination pathway, indicating that this compound may similarly enhance nutritional efficiency (PubMed).

-

Metabolic Disorders :

- The compound has been linked to metabolic pathways involving S-adenosylhomocysteine hydrolase deficiency and methylenetetrahydrofolate reductase deficiency. Understanding these connections can provide insights into its role in metabolic disorders (HMDB).

Efficacy in Animal Models

A study assessing the efficacy of HMTBA showed that both D and L enantiomers were effectively converted to L-methionine, enhancing overall growth performance in poultry and dairy cows under various stress conditions. This suggests that similar mechanisms may be applicable for this compound.

Comparative Biological Activity

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Induces apoptosis | Protein modification via isocyanate group |

| 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) | Enhances growth rates in livestock | Conversion to methionine |

Summary of Research Findings

| Study Focus | Key Findings | Reference |

|---|---|---|

| Apoptosis induction | Induces apoptosis in murine cells | PMID: 7848263 |

| Dietary supplementation | Improved growth and milk production | PubMed |

| Metabolic disorder connections | Links to specific metabolic deficiencies | HMDB |

属性

IUPAC Name |

methyl 2-isocyano-4-methylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-8-6(4-5-11-3)7(9)10-2/h6H,4-5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNRQWGYTLWBBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。